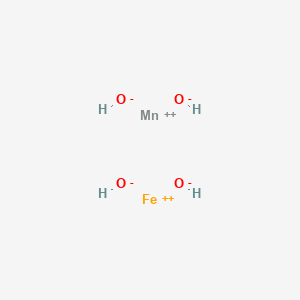
Iron(2+) manganese(2+) hydroxide (1/1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+) manganese(2+) hydroxide (1/1/4) is a compound that consists of iron, manganese, and hydroxide ions in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(2+) manganese(2+) hydroxide can be synthesized through the reaction of iron(2+) salts and manganese(2+) salts with a strong base such as sodium hydroxide. The reaction typically occurs in an aqueous solution, where the hydroxide ions precipitate the metal ions as hydroxides.
Industrial Production Methods: In industrial settings, the production of iron(2+) manganese(2+) hydroxide may involve large-scale precipitation reactions. The process requires careful control of pH and temperature to ensure the formation of the desired compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Iron(2+) manganese(2+) hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, iron(2+) manganese(2+) hydroxide can be oxidized to form higher oxidation states of iron and manganese.
Reduction: Reducing agents like sodium borohydride can reduce the compound to lower oxidation states.
Substitution: The hydroxide ions in the compound can be substituted with other anions, such as chloride or sulfate, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of iron(2+) manganese(2+) hydroxide can lead to the formation of iron(3+) and manganese(3+) or manganese(4+) oxides.
Reduction: Reduction reactions may produce lower oxidation states of iron and manganese, such as iron(0) and manganese(0).
Substitution: Substitution reactions can yield various iron and manganese salts, depending on the substituting anion.
Scientific Research Applications
Iron(2+) manganese(2+) hydroxide has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron and manganese compounds. It also serves as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in processes involving iron and manganese metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: Iron(2+) manganese(2+) hydroxide is utilized in the production of magnetic materials, batteries, and as an adsorbent for removing contaminants from wastewater.
Mechanism of Action
The mechanism by which iron(2+) manganese(2+) hydroxide exerts its effects involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it an effective catalyst in various chemical processes. Its molecular targets and pathways include interactions with other metal ions, organic molecules, and biological macromolecules.
Comparison with Similar Compounds
Iron(2+) manganese(2+) hydroxide can be compared with other similar compounds, such as:
Iron(2+) hydroxide: This compound consists solely of iron and hydroxide ions. It has different chemical properties and applications compared to the mixed iron-manganese hydroxide.
Manganese(2+) hydroxide: Similar to iron(2+) hydroxide, this compound contains only manganese and hydroxide ions. Its reactivity and applications differ from those of the mixed compound.
Iron(3+) manganese(3+) hydroxide: This compound contains iron and manganese in higher oxidation states
The uniqueness of iron(2+) manganese(2+) hydroxide lies in its combination of iron and manganese ions, which imparts distinct chemical and physical properties that are not observed in the individual hydroxides of iron or manganese.
Properties
CAS No. |
126971-08-2 |
|---|---|
Molecular Formula |
FeH4MnO4 |
Molecular Weight |
178.81 g/mol |
IUPAC Name |
iron(2+);manganese(2+);tetrahydroxide |
InChI |
InChI=1S/Fe.Mn.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI Key |
KEBVLXZBNYKBFW-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Mn+2].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















